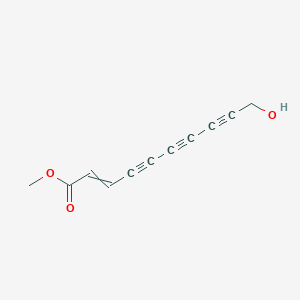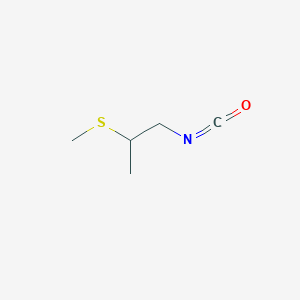
1-Isocyanato-2-(methylsulfanyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-(methylsulfanyl)propane is an organic compound with the molecular formula C5H9NOS. It is also known by other names such as 2-isocyanato-1-(methylsulfanyl)propane. This compound is characterized by the presence of an isocyanate group (-N=C=O) and a methylsulfanyl group (-S-CH3) attached to a propane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-(methylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)propan-1-amine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
2-(methylsulfanyl)propan-1-amine+phosgene→this compound+HCl
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent the decomposition of the isocyanate product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isocyanato-2-(methylsulfanyl)propane undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The isocyanate group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Thiocarbamates: Formed by the reaction of the isocyanate group with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the methylsulfanyl group.
Applications De Recherche Scientifique
1-Isocyanato-2-(methylsulfanyl)propane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioconjugates for research purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Mécanisme D'action
The mechanism of action of 1-Isocyanato-2-(methylsulfanyl)propane involves the reactivity of its isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. The methylsulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which may have different reactivity and properties.
Comparaison Avec Des Composés Similaires
1-Isocyanato-2-(methylsulfanyl)propane can be compared with other similar compounds such as:
Isobutyl isocyanate: Lacks the methylsulfanyl group and has different reactivity and applications.
2-Isocyanato-1-(methylsulfanyl)propane: A positional isomer with similar reactivity but different physical properties.
Propane, 1-isocyanato-2-(methylthio): Contains a similar functional group but with a different arrangement of atoms.
Propriétés
Numéro CAS |
56177-16-3 |
|---|---|
Formule moléculaire |
C5H9NOS |
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
1-isocyanato-2-methylsulfanylpropane |
InChI |
InChI=1S/C5H9NOS/c1-5(8-2)3-6-4-7/h5H,3H2,1-2H3 |
Clé InChI |
GNWHMJQGGUJBQE-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=C=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

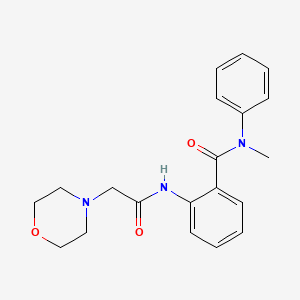


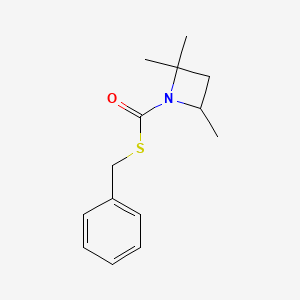
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
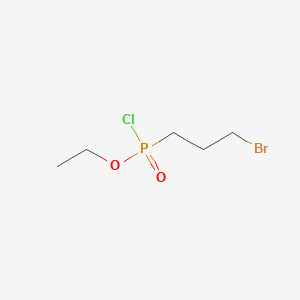
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
